2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl groups, a thienyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Methoxyphenyl groups are introduced via electrophilic aromatic substitution.
Formation of the pyrimidine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the combination of its pyrazole and pyrimidine rings, along with the presence of methoxyphenyl, thienyl, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C27H21F3N4O2S |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)-4-methylpyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H21F3N4O2S/c1-16-24(17-6-10-19(35-2)11-7-17)33-34(25(16)18-8-12-20(36-3)13-9-18)26-31-21(22-5-4-14-37-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3 |
InChI Key |
ARNFZRMJYYAZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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